molecular formula C13H12N4O2S B5586915 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-3-isoxazolyl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No. B5586915
M. Wt: 288.33 g/mol
InChI Key: ALVRSIIVBMUCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a family of heterocyclic compounds that have been extensively studied for their various pharmacological activities. The benzimidazole moiety, in particular, is a core structure present in numerous biologically active compounds.

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles. Specific methods for synthesizing 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-3-isoxazolyl)acetamide derivatives are not directly detailed but can involve multi-step organic reactions including cyclization, alkylation, and amidation processes.

Molecular Structure Analysis

Benzimidazole derivatives typically exhibit a planar molecular structure that allows for extensive π-π interactions and hydrogen bonding. The presence of the isoxazole ring may contribute to the rigidity of the structure and affect its electronic properties.

Chemical Reactions and Properties

Benzimidazole compounds can participate in various chemical reactions, including sulfonation, nitration, and halogenation. The thioether group in the molecule may undergo oxidation or act as a nucleophile in substitution reactions.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, depend on their specific substituents. The introduction of the isoxazole ring may influence these properties by altering the compound's polarity and intermolecular interactions.

Chemical Properties Analysis

The chemical behavior of benzimidazole compounds is influenced by the presence of electron-donating or withdrawing groups. The specific chemical properties of 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-3-isoxazolyl)acetamide would depend on the electronic effects of the methyl group on the isoxazole ring and the thioether linkage to the benzimidazole core.

References (sources) for this information :

  • The synthesis and structure of benzimidazole derivatives are well-documented in the literature, such as the work on benzimidazole synthesis by Evgeniy N. Khodot and O. Rakitin (Khodot & Rakitin, 2022).
  • Studies on pKa values and chemical properties of benzimidazole derivatives, as discussed by M. Duran and M. Canbaz (Duran & Canbaz, 2013).
  • Asymmetric synthesis and chemical reactions of benzimidazole derivatives, as outlined by Krzysztof Z. Łączkowski (Łączkowski, 2013).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-8-6-11(17-19-8)16-12(18)7-20-13-14-9-4-2-3-5-10(9)15-13/h2-6H,7H2,1H3,(H,14,15)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVRSIIVBMUCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.